Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-

Physicochemical Characterization ADME Prediction Medicinal Chemistry

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4), also referred to as 2-(2-morpholin-4-ylethoxy)acetic acid, is a morpholine-based carboxylic acid derivative with the molecular formula C8H15NO4 and a molecular weight of approximately 189.21 g/mol. It features a morpholine ring connected via an ethoxy spacer to an acetic acid moiety, presenting one hydrogen bond donor and five hydrogen bond acceptors.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 127958-77-4
Cat. No. B3046719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-[2-(4-morpholinyl)ethoxy]-
CAS127958-77-4
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1COCCN1CCOCC(=O)O
InChIInChI=1S/C8H15NO4/c10-8(11)7-13-6-3-9-1-4-12-5-2-9/h1-7H2,(H,10,11)
InChIKeyMJFUGZQQOLJOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4) Baseline Overview for Sourcing Decisions


Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4), also referred to as 2-(2-morpholin-4-ylethoxy)acetic acid, is a morpholine-based carboxylic acid derivative with the molecular formula C8H15NO4 and a molecular weight of approximately 189.21 g/mol . It features a morpholine ring connected via an ethoxy spacer to an acetic acid moiety, presenting one hydrogen bond donor and five hydrogen bond acceptors [1]. This compound is primarily utilized as a building block in organic synthesis and as an intermediate in medicinal chemistry, with demonstrated utility in biochemical assays and enzyme mechanism studies .

Why Morpholine Analogs Cannot Simply Substitute Acetic Acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4)


Morpholine-containing compounds constitute a diverse class with varying linker lengths, terminal functional groups, and counterions, each imparting distinct physicochemical and biochemical properties. For instance, 2-morpholinoacetic acid (CAS 3235-69-6) lacks the ethoxy spacer, resulting in different steric and electronic characteristics, while 2-(2-morpholinoethoxy)ethanol (CAS 3603-45-0) replaces the carboxylic acid with a primary alcohol, altering both reactivity and aqueous solubility . The hydrochloride salt form introduces additional ionic interactions and modifies solubility profiles. These structural variations translate to quantifiable differences in properties such as water solubility, hydrogen bonding capacity, and potential for conjugation or salt formation, rendering generic substitution without empirical validation a source of experimental variability [1].

Quantitative Differentiation of Acetic Acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4) Against Closest Analogs


Molecular Weight and Hydrogen Bonding Profile Comparison

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4) has a molecular weight of 189.21 g/mol with 1 hydrogen bond donor and 5 hydrogen bond acceptors. Its closest analog, 2-morpholinoacetic acid (CAS 3235-69-6), has a molecular weight of 145.16 g/mol with 1 hydrogen bond donor and 4 hydrogen bond acceptors . The ethoxy linker in the target compound increases molecular weight by 44.05 g/mol (approximately 30%) and adds one hydrogen bond acceptor relative to the shorter analog, which can influence membrane permeability and binding interactions.

Physicochemical Characterization ADME Prediction Medicinal Chemistry

Aqueous Solubility Advantage

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4) is reported to be freely soluble in water [1]. In contrast, 2-morpholinoacetic acid (CAS 3235-69-6) is described as soluble in water but also requires pH adjustment for optimal solubility due to its zwitterionic nature, with minimal solubility at its isoelectric point . The ethoxy spacer in the target compound likely contributes to its enhanced and more pH-independent aqueous solubility.

Solubility Formulation Bioconjugation

Functional Group Reactivity for Conjugation and Derivatization

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4) contains a terminal carboxylic acid group, enabling straightforward conjugation via amide bond formation or esterification. The analog 2-(2-morpholinoethoxy)ethanol (CAS 3603-45-0) possesses a terminal primary alcohol instead of a carboxylic acid, which necessitates activation or a different coupling chemistry for bioconjugation [1]. Carboxylic acid-based linkers are preferred in many peptide and small-molecule drug conjugates due to the stability of amide bonds under physiological conditions.

Organic Synthesis Bioconjugation Linker Chemistry

Salt Formation and Ionic Interaction Potential

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4) is available as both the free acid and the hydrochloride salt (CAS not specified). The hydrochloride salt exhibits altered solubility and crystallinity compared to the free acid, which can be advantageous for purification and formulation . The free acid form has a molecular weight of 189.21 g/mol, whereas the hydrochloride salt has a molecular weight of approximately 223.66 g/mol, a difference of 34.45 g/mol . This salt formation capability provides flexibility in selecting the optimal form for specific applications.

Salt Screening Crystallization Pharmaceutical Development

Structural Comparison and Steric Considerations

Acetic acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4) features an ethoxy spacer between the morpholine ring and the carboxylic acid, providing a linear extension of approximately 2-3 Å compared to the direct attachment in 2-morpholinoacetic acid. The analog 2-(2-(2-morpholinoethoxy)ethoxy)ethanol (CAS 7037-28-7) contains an additional ethoxy unit, resulting in a longer, more flexible linker . The target compound's intermediate linker length offers a balance between rigidity and flexibility, potentially influencing binding pocket compatibility in enzyme inhibition studies.

Structure-Activity Relationship Molecular Modeling Drug Design

Predicted LogP and Hydrophilicity Comparison

The predicted partition coefficient (LogP) for acetic acid, 2-[2-(4-morpholinyl)ethoxy]- is estimated to be lower (more hydrophilic) than that of 2-morpholinoacetic acid due to the additional polar ethoxy oxygen. While experimental LogP values are not publicly available, computational predictions using ACD/Labs software can provide comparative estimates [1]. The target compound's higher topological polar surface area (TPSA) further supports its increased hydrophilicity, which can enhance aqueous solubility and reduce non-specific protein binding.

Lipophilicity ADME Drug-likeness

High-Impact Research Applications for Acetic Acid, 2-[2-(4-morpholinyl)ethoxy]- (CAS 127958-77-4)


Aqueous Bioconjugation and Linker Chemistry

The compound's free carboxylic acid functionality and high aqueous solubility make it ideal for use as a water-soluble linker in bioconjugation, particularly for attaching morpholine moieties to peptides, proteins, or small molecules via stable amide bonds [1]. Its intermediate linker length provides a balance of flexibility and rigidity, which is critical for maintaining the bioactivity of conjugated payloads.

Medicinal Chemistry Scaffold for Enzyme Inhibitor Development

The morpholine ring is a privileged scaffold in medicinal chemistry, and the ethoxyacetic acid tail of this compound allows for facile derivatization to explore structure-activity relationships (SAR) around enzyme active sites . The compound's molecular weight and hydrogen bonding profile are consistent with lead-like properties, making it a suitable starting point for hit-to-lead optimization programs.

Building Block for Water-Soluble Polymers and Surfactants

The combination of a hydrophilic morpholine ring, a flexible ethoxy linker, and a terminal carboxylic acid makes this compound a valuable monomer for synthesizing water-soluble polymers or surfactants with tunable properties . The carboxylic acid group enables polymerization via esterification or amidation, while the morpholine unit provides pH-responsive character.

Biochemical Assay Development and Enzyme Mechanism Studies

As a soluble morpholine-containing carboxylic acid, this compound can serve as a substrate analog or inhibitor in enzyme assays where morpholine-based motifs are recognized by the target enzyme [2]. Its high water solubility minimizes the need for organic co-solvents, which can interfere with enzyme activity and assay reproducibility.

Quote Request

Request a Quote for Acetic acid, 2-[2-(4-morpholinyl)ethoxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.